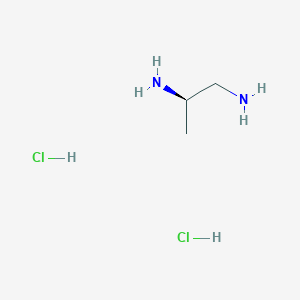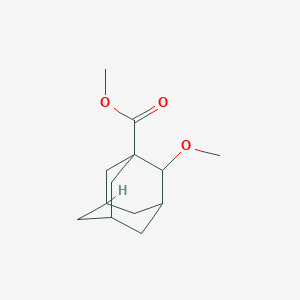
Methyl 2-methoxyadamantane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methoxyadamantane-1-carboxylate, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It is an N-methyl-D-aspartate (NMDA) receptor antagonist, which means it blocks the activity of the NMDA receptors in the brain. This drug has been found to be effective in improving cognitive function in patients with Alzheimer's disease.
Wirkmechanismus
Methyl 2-methoxyadamantane-1-carboxylate works by blocking the activity of the NMDA receptors in the brain. NMDA receptors are involved in the process of learning and memory, and their overactivity has been implicated in the development of Alzheimer's disease. By blocking the activity of these receptors, Methyl 2-methoxyadamantane-1-carboxylate helps to improve cognitive function in patients with Alzheimer's disease.
Biochemische Und Physiologische Effekte
Methyl 2-methoxyadamantane-1-carboxylate has been shown to improve cognitive function in patients with Alzheimer's disease. It has also been found to reduce behavioral disturbances such as agitation and aggression. Methyl 2-methoxyadamantane-1-carboxylate has been shown to have a good safety profile and is generally well-tolerated by patients.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-methoxyadamantane-1-carboxylate has several advantages for use in lab experiments. It has a well-defined mechanism of action, and its effects can be easily measured using cognitive and behavioral tests. Methyl 2-methoxyadamantane-1-carboxylate is also relatively safe and well-tolerated by animals, making it suitable for use in preclinical studies.
However, there are also some limitations to the use of Methyl 2-methoxyadamantane-1-carboxylate in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. Methyl 2-methoxyadamantane-1-carboxylate can also interact with other drugs, which can affect its efficacy.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-methoxyadamantane-1-carboxylate. One area of research is the development of new formulations of Methyl 2-methoxyadamantane-1-carboxylate that can improve its pharmacokinetic properties. Another area of research is the investigation of Methyl 2-methoxyadamantane-1-carboxylate's potential use in other neurological disorders such as Parkinson's disease and traumatic brain injury. Finally, there is a need for further research on the long-term effects of Methyl 2-methoxyadamantane-1-carboxylate on cognitive function and disease progression in patients with Alzheimer's disease.
Conclusion:
In conclusion, Methyl 2-methoxyadamantane-1-carboxylate is a drug that has shown promise in the treatment of Alzheimer's disease. It works by blocking the activity of the NMDA receptors in the brain, which helps to improve cognitive function in patients with Alzheimer's disease. Methyl 2-methoxyadamantane-1-carboxylate has several advantages for use in lab experiments, but there are also some limitations to its use. There are several future directions for research on Methyl 2-methoxyadamantane-1-carboxylate, including the development of new formulations and investigation of its potential use in other neurological disorders.
Synthesemethoden
Methyl 2-methoxyadamantane-1-carboxylate can be synthesized by the reaction of 1-Adamantylamine with methyl chloroformate in the presence of a base. The reaction yields Methyl 2-methoxyadamantane-1-carboxylate, which can be further purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methoxyadamantane-1-carboxylate has been extensively studied for its therapeutic effects in Alzheimer's disease. It has been found to improve cognitive function, reduce behavioral disturbances, and delay the progression of the disease. Methyl 2-methoxyadamantane-1-carboxylate has also been studied for its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Eigenschaften
CAS-Nummer |
103549-36-6 |
|---|---|
Produktname |
Methyl 2-methoxyadamantane-1-carboxylate |
Molekularformel |
C13H20O3 |
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
methyl 2-methoxyadamantane-1-carboxylate |
InChI |
InChI=1S/C13H20O3/c1-15-11-10-4-8-3-9(5-10)7-13(11,6-8)12(14)16-2/h8-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
GGHGRMSWVJKWNT-UHFFFAOYSA-N |
SMILES |
COC1C2CC3CC(C2)CC1(C3)C(=O)OC |
Kanonische SMILES |
COC1C2CC3CC(C2)CC1(C3)C(=O)OC |
Synonyme |
methyl 2-methoxyadamantane-1-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



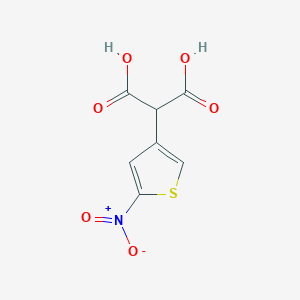
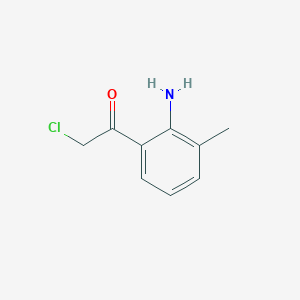
![Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete]](/img/structure/B33587.png)
![9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B33588.png)
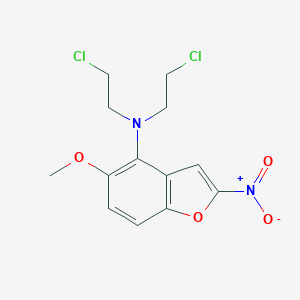
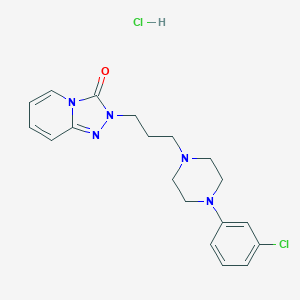
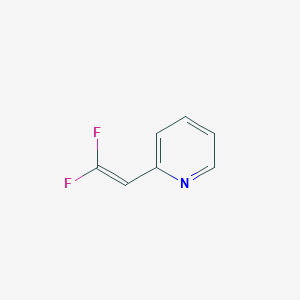
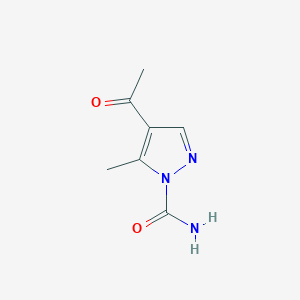

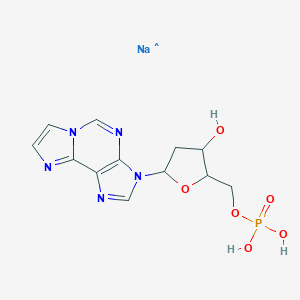
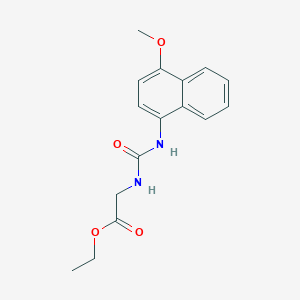
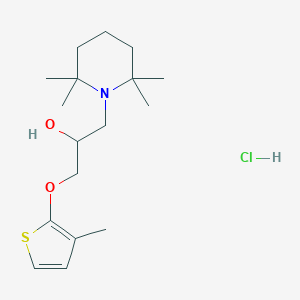
![Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone](/img/structure/B33617.png)
